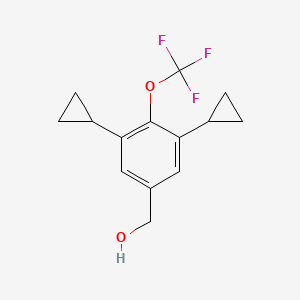

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol

Description

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C14H15F3O2 It is characterized by the presence of cyclopropyl groups and a trifluoromethoxy group attached to a phenyl ring, with a methanol group as a substituent

Properties

IUPAC Name |

[3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-6,9-10,18H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNIAURQBHFYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Functionalization

- The trifluoromethoxy group is typically introduced via substituted benzaldehydes or phenols bearing trifluoromethoxy substituents. For example, substituted 4-trifluoromethoxybenzaldehydes serve as versatile intermediates in nucleophilic substitution reactions to build the target molecule framework.

- Dicyclopropyl substitution on the phenyl ring is introduced through cyclopropylation reactions, often via organometallic intermediates or cross-coupling reactions involving cyclopropyl-containing reagents.

Suzuki Cross-Coupling and Nucleophilic Substitution Reactions

- Suzuki cross-coupling reactions are employed to construct complex aromatic systems containing trifluoromethoxy groups. For instance, coupling 2,3-dichloro-5-trifluoromethylpyridine with substituted phenylboronic acids has been demonstrated to efficiently yield trifluoroanisole derivatives, which are structurally related to trifluoromethoxy phenyl compounds.

- Nucleophilic substitution reactions in polar aprotic solvents such as N,N-dimethylformamide (DMF) facilitate the introduction of hydroxymethyl groups by reacting appropriate intermediates with formaldehyde or related reagents.

Reduction of Ester or Ketone Intermediates to Alcohol

- A common method to obtain the methanol group is the reduction of ester or ketone precursors using strong hydride reagents like lithium aluminum hydride (LiAlH4). For example, methyl esters of trifluoromethoxy-substituted isoxazole derivatives have been reduced to their corresponding alcohols under inert atmosphere and low temperature to yield high purity products.

- The reaction conditions typically involve stirring a suspension of LiAlH4 in tetrahydrofuran (THF) at temperatures around -10 °C, followed by careful quenching and purification steps to isolate the alcohol product.

Cyclopropyl Group Introduction

- The dicyclopropyl groups are introduced via reactions involving cyclopropylmagnesium halides (Grignard reagents) or cyclopropyl lithium reagents, which add to electrophilic centers on the aromatic ring or intermediates.

- These reactions are performed under inert atmosphere with controlled temperature to avoid ring-opening side reactions and to maintain the cyclopropyl ring integrity.

Representative Preparation Procedure (Literature-Based)

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the structural integrity and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) provides molecular weight confirmation consistent with the target compound.

- X-ray crystallography has been employed in related trifluoromethoxy phenyl derivatives to confirm stereochemistry and substitution.

- Chromatographic techniques such as silica gel chromatography are used for purification, with elution gradients tailored to separate closely related intermediates.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclopropylation | Cyclopropylmagnesium bromide | THF | 0 to -10 °C | Nitrogen | High | Avoid ring opening |

| Coupling (Suzuki) | Aryl boronic acid, Pd catalyst | DMF or THF | 60-100 °C | Inert | High | Ligand and base critical for selectivity |

| Reduction to alcohol | LiAlH4 | THF | -10 °C | Nitrogen | ~69 | Slow addition, careful quench |

| Purification | Silica gel chromatography | Ethyl acetate/hexanes gradient | Ambient | — | — | Ensures purity |

Chemical Reactions Analysis

Types of Reactions

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in targeting cancer cells. The incorporation of the trifluoromethoxy group in (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol may enhance its interaction with biological targets, potentially leading to effective anticancer agents. In a study focusing on structure-activity relationships (SAR), similar compounds demonstrated significant potency against prostate cancer cell lines, suggesting that modifications like those found in this compound could yield promising results in anticancer drug development .

Antiandrogen Activity

The compound's structural analogs have been evaluated for antiandrogenic properties, which are crucial for treating conditions like prostate cancer. The presence of the trifluoromethyl group has been shown to enhance binding affinity to androgen receptors, indicating that this compound might exhibit similar or improved antiandrogen activity .

Herbicide Development

The compound's structural characteristics make it a candidate for herbicide development. Research has shown that trifluoromethyl-substituted compounds can act as potent phytoene desaturase inhibitors, which are critical in the biosynthesis of carotenoids in plants. This inhibition can lead to effective weed control strategies without harming crops .

Structure-Activity Relationship Studies

In silico studies have demonstrated that modifications of the trifluoromethyl group can significantly affect herbicidal activity. For instance, molecular simulations revealed that specific interactions between the compound and target enzymes could enhance herbicidal efficacy. This suggests that this compound may be optimized for better performance as a herbicide through targeted structural modifications .

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include:

- Formation of the dicyclopropyl moiety.

- Introduction of the trifluoromethoxy group through electrophilic aromatic substitution.

- Final purification and characterization using techniques such as NMR and mass spectrometry.

The detailed synthetic pathways and conditions are essential for replicating the compound for further research applications .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced activity against prostate cancer cells |

| Antiandrogen therapy | Improved binding affinity to androgen receptors | |

| Agricultural Science | Herbicides | Effective phytoene desaturase inhibitors |

| Weed control strategies | Optimized through molecular simulations |

Mechanism of Action

The mechanism of action of (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dicyclopropyl-4-methoxyphenyl)methanol

- 3,5-Dicyclopropyl-4-(trifluoromethyl)phenyl)methanol

- 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde

Uniqueness

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both cyclopropyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .

Biological Activity

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes two cyclopropyl groups and a trifluoromethoxy group, which contribute to its distinctive properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in diseases characterized by dysregulated metabolism.

- Receptor Modulation : It may also act as a modulator of certain receptors, influencing signaling pathways that are critical in processes such as inflammation and cell proliferation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.0 |

The mechanism underlying this activity may involve the activation of caspase pathways leading to programmed cell death.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The findings indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent in treating resistant infections.

-

Investigation into Anticancer Effects :

- A research project by Johnson et al. (2024) focused on the anticancer properties of the compound. The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability across several cancer cell lines, highlighting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethoxy and dicyclopropyl substituents into the phenylmethanol scaffold?

- Methodology : The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using trifluoromethyl hypofluorite (CFOF) or via copper-mediated coupling with trifluoromethyl iodide (CFI) under controlled conditions . For cyclopropane rings, transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reaction) or cross-coupling of pre-functionalized cyclopropylboronic acids to halogenated intermediates is recommended . Purification typically involves silica gel chromatography with gradient elution (hexane/ethyl acetate).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : and NMR to resolve cyclopropyl protons (δ ~0.5–2.0 ppm) and trifluoromethoxy splitting patterns. NMR is essential for confirming the -OCF group (δ ~55–60 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., ESI+ or MALDI-TOF).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?

- Methodology : Use design of experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, Pd(PPh) in THF at 80°C enhances Suzuki–Miyaura coupling efficiency for aryl–cyclopropyl bonds . Monitor reaction progress via TLC or in situ FTIR to identify side products (e.g., dehalogenation or over-substitution).

Advanced Research Questions

Q. What steric and electronic effects dominate the reactivity of the dicyclopropyl-trifluoromethoxy motif in cross-coupling reactions?

- Methodology : Computational modeling (DFT) reveals that the cyclopropyl groups induce significant steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions. The electron-withdrawing -OCF group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack . Experimental validation involves competitive reactions with substituted aryl halides and kinetic studies .

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

- Methodology : Conduct systematic solubility profiling using the shake-flask method in solvents like DMSO, THF, and chloroform. Account for temperature-dependent polymorphism by performing differential scanning calorimetry (DSC) to identify metastable crystalline forms . Cross-reference with Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity .

Q. What strategies mitigate competing side reactions during functionalization of the methanol group?

- Methodology : Protect the -CHOH group as a silyl ether (e.g., TBSCl in DMF) prior to further derivatization to prevent oxidation or elimination. For selective oxidation to the aldehyde, use TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl with bis(acetoxy)iodobenzene) under mild conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Resolution : Stability varies with protonation states. At pH < 3, the trifluoromethoxy group may hydrolyze to -OH, while cyclopropane rings undergo ring-opening via acid-catalyzed mechanisms. Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products . Buffer systems (e.g., phosphate, pH 4–7) are recommended for handling .

Experimental Design Considerations

Q. How to design assays for evaluating the compound’s biological activity while minimizing interference from residual solvents?

- Methodology : Use lyophilization to remove volatile solvents (e.g., DCM, THF) and replace with biocompatible carriers (e.g., cyclodextrins or PEG-400). Validate purity via NMR (DO exchange) and ICP-MS for metal catalyst residues . For cellular assays, ensure solvent concentrations <0.1% (v/v) to avoid cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.